Thiourea dioxide

Catalog No.
S605881
CAS No.
1758-73-2
M.F
CH4N2O2S
M. Wt
108.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiourea dioxide

CAS Number

1758-73-2

Product Name

Thiourea dioxide

IUPAC Name

amino(imino)methanesulfinic acid

Molecular Formula

CH4N2O2S

Molecular Weight

108.12 g/mol

InChI

InChI=1S/CH4N2O2S/c2-1(3)6(4)5/h(H3,2,3)(H,4,5)

InChI Key

FYOWZTWVYZOZSI-UHFFFAOYSA-N

SMILES

C(=N)(N)S(=O)O

Synonyms

Aminoiminomethanesulfinic Acid; Aminoiminomethanesulfinic Acid; Degussa FFAS; Formamidine Sulfinate; Formamidinesulfinic Acid; Lorinol R; ManofastNSC 226979; NSC 34540; NT-F 100; Operegal O; Polyclear; Reduktana; Rucorit RGH; Tec Light; Thiourea Di

Canonical SMILES

C(=N)(N)S(=O)O

Thiourea dioxide, also known as formamidine sulfinic acid or aminoiminomethanesulfinic acid, is an organosulfur compound with the molecular formula CH₄N₂O₂S. It appears as a white solid and is notable for its function as a reducing agent, particularly in the textile industry for reductive bleaching processes. The compound exhibits tautomerism, which means it can exist in different structural forms depending on environmental conditions. Its crystalline structure displays C₂v symmetry with specific bond lengths: S-C at 186 pm, C-N at 130 pm, and S-O at 149 pm. The sulfur atom adopts a pyramidal configuration, and the compound's unique bonding characteristics contribute to its chemical behavior .

Thiourea dioxide can irritate skin and mucous membranes and is corrosive to eyes []. It is recommended to wear protective equipment like gloves, masks, and eye protection when handling it [].

Toxicity Data:

Limited data exists on the specific toxicity of thiourea dioxide. However, due to its sulfur content, it's advisable to handle it with caution, as some sulfur compounds can be harmful upon inhalation or ingestion [].

Flammability:

No information is available on the flammability of thiourea dioxide. It's best to handle it away from heat sources as a precaution.

Reactivity:

Thiourea dioxide is incompatible with strong oxidizing agents and strong bases []. Aqueous solutions are acidic and can corrode metals.

Reducing Agent

One of the primary applications of thiourea dioxide is as a reducing agent. It can effectively reduce various functional groups, including:

  • Aldehydes and ketones: Thiourea dioxide can convert aldehydes and ketones to their corresponding alcohols. This reaction is particularly useful in organic synthesis for preparing different compounds. Source: Synthesis and application of thiourea-S,S-dioxide derivatives:
  • Disulfides and N-tosylsulfimides: It can also reduce disulfides to their corresponding thiols and N-tosylsulfimides to their corresponding amines. Source: Synthesis and application of thiourea-S,S-dioxide derivatives:

The specific mechanism of reduction by thiourea dioxide is still under investigation, but it is believed to involve the formation of radical intermediates that facilitate the reduction process.

Textile Industry

Thiourea dioxide finds application in the textile industry as a discharge printing agent for polyester fabrics. It can selectively remove dyes from specific areas of the fabric, creating desired patterns and designs. Source: Study on the Reduction Properties of Thiourea Dioxide and Its Application in Discharge Printing of Polyester Fabrics:

, primarily as a reducing agent. It can be oxidized to form sulfoxylate ions (SO22SO_2^{2-}), which are capable of reducing nitrite ions to nitrogen gas in alkaline solutions without the need for a catalyst . Additionally, thiourea dioxide reacts with hydrogen peroxide to produce disulfide species under acidic conditions (pH < 2) . Its ability to reduce aromatic nitro compounds to nitroalcohols is also noteworthy .

Key Reactions:

  • Oxidation:
    (NH2)2CS+2H2O2(NH)(NH2)CSO2H+2H2O(NH_2)_2CS+2H_2O_2\rightarrow (NH)(NH_2)CSO_2H+2H_2O
  • Reduction of Nitro Compounds: Converts nitroaldehydes and nitroketones to nitroalcohols .

Thiourea dioxide exhibits antimicrobial properties and has been studied for its potential in biological applications. Research indicates that it can act as an effective organocatalyst in various organic transformations, suggesting its utility in medicinal chemistry . Its reducing properties may also play a role in biological systems where redox reactions are crucial.

Thiourea dioxide was first synthesized by Edward de Barry Barnett in 1910 through the oxidation of thiourea using hydrogen peroxide or chlorine dioxide as oxidants. The synthesis process requires careful control of pH and temperature to ensure optimal yields and purity. Typically, the reaction is conducted at a pH between 3 and 5 and at temperatures below 10 °C to prevent unwanted side reactions .

Synthesis Steps:

  • Oxidation Reaction:
    • Thiourea is treated with hydrogen peroxide.
    • Alternatively, chlorine dioxide can be used.
  • Conditions:
    • Maintain pH between 3-5.
    • Keep temperature below 10 °C.

Thiourea dioxide is widely used across several industries due to its reducing properties:

  • Textile Industry: Employed in reductive bleaching processes.
  • Leather Processing: Used for decolorization and bleaching.
  • Photographic Industry: Acts as a developing agent.
  • Chemical Synthesis: Functions as a catalyst in organic reactions, including the synthesis of various organic compounds like pyrano derivatives .
  • Environmental Chemistry: Potentially useful in reducing pollutants such as nitrites.

Research has demonstrated that thiourea dioxide interacts effectively with various substrates in organic synthesis. Its role as an organocatalyst has been highlighted in studies focusing on the synthesis of complex organic molecules under mild conditions, showcasing its versatility and efficiency . Furthermore, it has been investigated for its ability to reduce nitrite ions directly, indicating potential environmental applications.

Thiourea dioxide shares similarities with several other organosulfur compounds but possesses unique characteristics that distinguish it:

CompoundStructure TypeKey Features
ThioureaAmine derivativeContains C=S bond; primarily acts as a thiol
Sulfinic AcidAcidWeak inorganic acid; lacks reducing properties
DithioniteSaltStronger reducing agent; more reactive
Sodium BisulfiteSaltCommonly used in food preservation; less stable
Dimethyl SulfoxideSolventNon-reducing; used primarily as a solvent

Thiourea dioxide's unique ability to function as both a reducing agent and an organocatalyst sets it apart from these similar compounds, making it particularly valuable in industrial applications .

Physical Description

Thiourea dioxide appears as a white or light-yellow odorless crystalline powder. Mp:126°C. Soluble in water (27 g / L at room temperature). Decomposes exothermically at temperatures above 126°C with the emission of noxious gases (sulfur oxides, ammonia, carbon monoxide, nitrogen oxides and hydrogen sulfide) and carbon dioxide. Extended exposure to temperatures above 50°C and moisture may cause visible decomposition. Irritating to skin and mucous membranes. Corrosive to eye tissue. Used in leather processing, the paper industry, photographic industry, and in textile processing as a bleaching agent.
DryPowder; Liquid

XLogP3

-1.1

UNII

42BWR07L73

GHS Hazard Statements

Aggregated GHS information provided by 188 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 188 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 184 of 188 companies with hazard statement code(s):;
H251 (51.09%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H252 (23.91%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
H302 (99.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (13.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (85.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (19.57%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (60.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (13.59%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

1758-73-2
4189-44-0

Wikipedia

Thiourea dioxide

General Manufacturing Information

Paper manufacturing
Textiles, apparel, and leather manufacturing
Methanesulfinic acid, 1-amino-1-imino-: ACTIVE

Dates

Modify: 2023-08-15

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